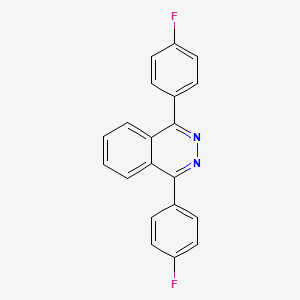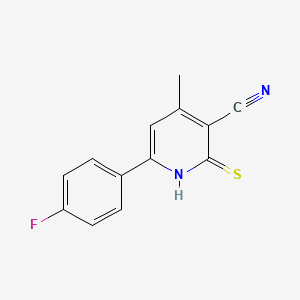![molecular formula C17H12N2O2 B14279154 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione CAS No. 138580-45-7](/img/structure/B14279154.png)
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is a heterocyclic compound that belongs to the family of indoloquinolines These compounds are known for their complex structures and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione typically involves multi-step processes. One common method includes the Graebe-Ullmann reaction, Fischer indolization, Vilsmeier reaction, electrocyclization, aza-[4+2]-cycloaddition, and Pd-catalyzed coupling reactions . These methods often require specific reaction conditions, such as the use of strong acids, bases, or transition metal catalysts, and may involve high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable methods, such as one-pot synthesis. For example, an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot has been reported . This method offers a straightforward and efficient approach to producing the compound on a larger scale.
化学反応の分析
Types of Reactions
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium, ruthenium) . Reaction conditions may vary, but they often involve controlled temperatures, pressures, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoline framework.
科学的研究の応用
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione involves its interaction with molecular targets such as DNA topoisomerase II. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The specific pathways involved may include the stabilization of drug-topoisomerase-DNA cleavable complexes, leading to the disruption of DNA replication and cell division .
類似化合物との比較
Similar Compounds
Similar compounds include other indoloquinoline derivatives, such as:
- 6,11-Dimethyl-6H-indolo[2,3-b]quinoline
- 11-Methyl-6H-indolo[2,3-b]quinoline
- Indolo[2,3-b]quinoxalines
Uniqueness
6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is unique due to its specific structural arrangement and the presence of two methyl groups at positions 6 and 11. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
138580-45-7 |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
6,11-dimethylindolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-14-10-5-3-4-6-11(10)19(2)17(14)15-12(20)7-8-13(21)16(15)18-9/h3-8H,1-2H3 |
InChIキー |
BCPPNROZWUMXIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3N(C2=C4C(=O)C=CC(=O)C4=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)


![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

